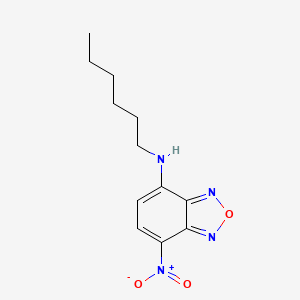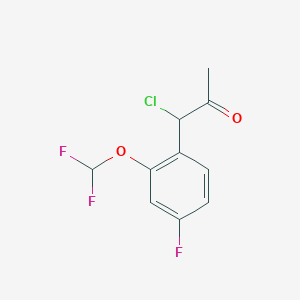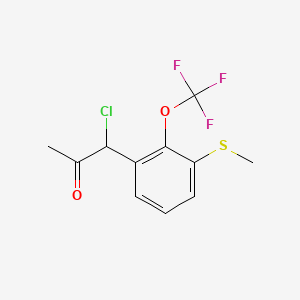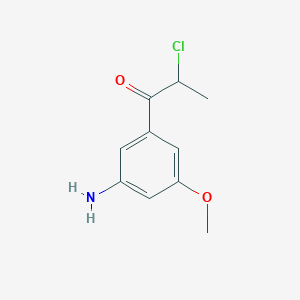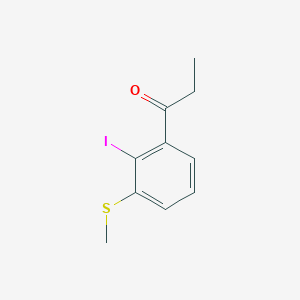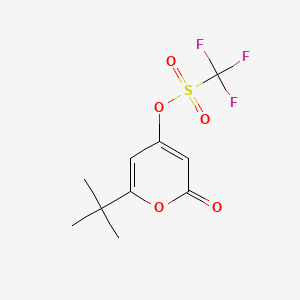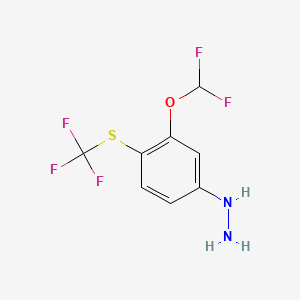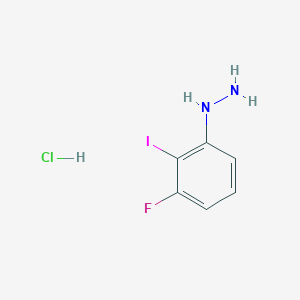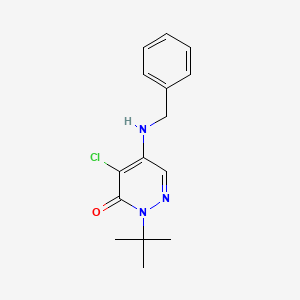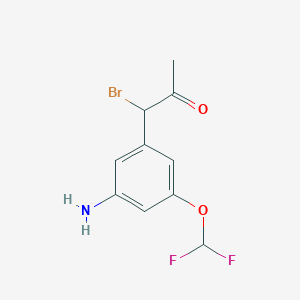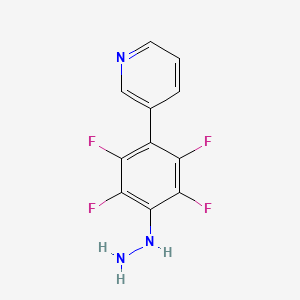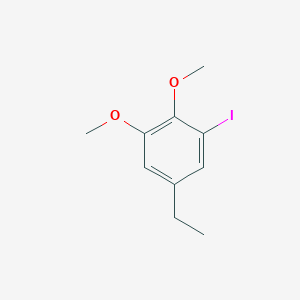![molecular formula C10H8O2 B14052673 4-Methoxy-1aH-indeno[1,2-b]oxirene](/img/structure/B14052673.png)
4-Methoxy-1aH-indeno[1,2-b]oxirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxyindene 1,2-oxide: is an organic compound with the molecular formula C10H10O2 It is a derivative of indene, featuring a methoxy group at the 5-position and an epoxide ring spanning the 1,2-positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxyindene 1,2-oxide typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxyindene.
Epoxidation: The double bond in the indene ring is oxidized to form the epoxide. This can be achieved using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Industrial Production Methods: While specific industrial production methods for 5-methoxyindene 1,2-oxide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-methoxyindene 1,2-oxide can undergo further oxidation reactions, potentially leading to the formation of more complex oxygenated products.
Reduction: The epoxide ring can be reduced to form diols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction of the epoxide ring.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Diols: Formed from the reduction of the epoxide ring.
Substituted Indenes: Formed from nucleophilic substitution reactions involving the methoxy group.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-methoxyindene 1,2-oxide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: Research into the biological activity of 5-methoxyindene 1,2-oxide and its derivatives is ongoing
Industry: In the industrial sector, 5-methoxyindene 1,2-oxide can be used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for various applications, including the synthesis of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 5-methoxyindene 1,2-oxide involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential biological activity, including its ability to modify proteins and nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Indene: The parent compound of 5-methoxyindene 1,2-oxide, lacking the methoxy group and epoxide ring.
5-methoxyindene: Similar to 5-methoxyindene 1,2-oxide but without the epoxide ring.
Indene 1,2-oxide: Lacks the methoxy group but contains the epoxide ring.
Uniqueness: 5-methoxyindene 1,2-oxide is unique due to the presence of both the methoxy group and the epoxide ring
Eigenschaften
Molekularformel |
C10H8O2 |
|---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
4-methoxy-1aH-indeno[1,2-b]oxirene |
InChI |
InChI=1S/C10H8O2/c1-11-7-2-3-8-6(4-7)5-9-10(8)12-9/h2-5,10H,1H3 |
InChI-Schlüssel |
UDEJPRXQXXMDFF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C3C(=C2)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


